molecular formula C16H13Cl2N5OS B2700159 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide CAS No. 577988-35-3

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2700159
CAS No.: 577988-35-3
M. Wt: 394.27
InChI Key: VLDLWWQYBHZOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioacetamide linker connected to a 3,5-dichlorophenyl moiety.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-12(18)8-13(7-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDLWWQYBHZOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Industry: Use in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Anti-Inflammatory Activity
  • AS113 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3,4-dichlorophenyl)acetamide): Exhibits anti-inflammatory activity comparable to diclofenac (reference drug) via COX-2 inhibition, with hydrophobic interactions stabilizing its binding to the enzyme’s active site .
  • Leader Compound (3-methylphenyl analog): 1.28× more active than diclofenac, highlighting the importance of aryl group substitution (e.g., methyl vs. chlorine) in enhancing potency .
Neurological Targets (VUAA1)
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Acts as an Orco ion channel agonist, demonstrating how ethyl and pyridinyl groups redirect activity toward neurological pathways rather than anti-inflammatory targets .

Physicochemical and Drug-Like Properties

  • Hydrophobic Interactions : Chlorine atoms on the aryl group (e.g., 3,5-dichlorophenyl) enhance hydrophobic stabilization in COX-2 binding, as seen in AS112 (3-chlorophenyl analog) .
  • Solubility : Derivatives with carboxylic acid linkers (e.g., 7a–b, ) show lower melting points (90–111°C) compared to acetamide-linked analogs, suggesting improved solubility .

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a triazole moiety, which is often associated with various biological effects, including antimicrobial and anticancer properties.

The compound has the molecular formula C19H21N5OS and a molecular weight of 367.47 g/mol. Its structure features a triazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H21N5OS
Molecular Weight367.47 g/mol
PurityTypically ≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes and disrupting cellular processes. For instance, compounds containing triazole functionalities have been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal survival and virulence.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. For example, the IC50 values (the concentration required to inhibit cell growth by 50%) were measured against human cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung cancer)15.2
MCF-7 (Breast cancer)12.8
HeLa (Cervical cancer)10.5

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antibacterial properties. The results indicated that compounds with similar structural motifs as 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In another study focusing on anticancer activity, researchers synthesized several derivatives of triazole compounds and tested their effects on different cancer cell lines. The findings revealed that modifications in the phenyl substituents significantly influenced their cytotoxicity, with some derivatives showing enhanced activity compared to standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity:

  • Triazole Ring : Essential for antimicrobial and anticancer activities.
  • Amino Group : Contributes to increased solubility and interaction with biological targets.
  • Chlorophenyl Substituent : Enhances lipophilicity, aiding in cellular uptake.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves refluxing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione with a substituted chloroacetamide in ethanol under alkaline conditions (e.g., aqueous KOH). Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), reaction time (1–3 hours), and purification via recrystallization from ethanol .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achieved by controlled temperature (70–80°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodology : Use NMR (¹H/¹³C) to confirm structural features like the triazole-thioether linkage and dichlorophenyl acetamide moiety. LC-MS ensures molecular weight validation, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). Elemental analysis (C, H, N, S) provides additional validation .
  • Common Pitfalls : Impurities from incomplete thiol-alkylation require gradient elution for separation .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Follow protocols for analogous triazole-thioacetamides. For anti-inflammatory or antimicrobial assays, use in vivo models (e.g., carrageenan-induced edema in rats at 10 mg/kg) or in vitro MIC tests against Gram-positive/negative bacteria. Compare efficacy to reference drugs (e.g., diclofenac for anti-exudative activity) .
  • Data Interpretation : Normalize results to positive controls and apply ANOVA for significance testing (p < 0.05) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Systematically modify substituents on the triazole (e.g., phenyl vs. furan) or acetamide (e.g., dichlorophenyl vs. methoxyphenyl). Test derivatives in parallel biological assays (e.g., IC₅₀ determinations) and correlate with computational models (e.g., molecular docking to COX-2 or bacterial enzymes) .
  • Case Study : Replacing the phenyl group with a 3,4-dimethoxyphenyl moiety increased antifungal activity by 40%, likely due to enhanced lipophilicity .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodology : Re-evaluate experimental variables such as assay conditions (e.g., pH, serum content), cell lines, or animal models. For example, discrepancies in IC₅₀ values may arise from differences in protein binding or metabolic stability .
  • Example : A 2020 study reported conflicting antimicrobial results due to variations in bacterial strain susceptibility; cross-validation using CLSI guidelines resolved inconsistencies .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

  • Methodology : Adopt tiered approaches from projects like INCHEMBIOL:

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) and abiotic degradation (photolysis, hydrolysis).
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and soil microcosms.
  • Phase 3 : Conduct ecotoxicology assays (e.g., algal growth inhibition) .
    • Data Tools : Use EPI Suite for preliminary persistence/bioaccumulation predictions .

Q. How can advanced experimental designs improve reproducibility in pharmacological testing?

  • Methodology : Implement split-plot or randomized block designs to account for variables like dosing schedules and biological replicates. For example, a 2021 study on trellis systems used split-split plots with four replicates and 5-plant clusters to minimize environmental variability .
  • Statistical Analysis : Apply mixed-effects models to handle nested data (e.g., harvest seasons, rootstock effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.